2’-O-Methyl-5-methyluridine 5’-triphosphate triethylammonium

Description

Structure

3D Structure

Properties

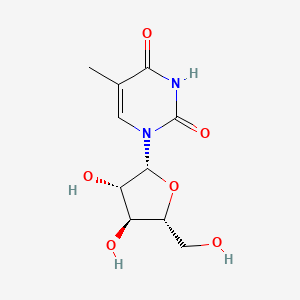

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862280 |

Source

|

| Record name | 5-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52486-19-8, 605-23-2 |

Source

|

| Record name | NSC77673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spongothymidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Unseen Architect: A Technical Guide to the Function of 2’-O-Methyl-5-methyluridine in RNA

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of RNA represent a critical layer of gene regulation and functional diversity. Among the more than 170 known modifications, those that combine multiple chemical alterations on a single nucleoside are of particular interest for their potential to fine-tune RNA structure and function. This technical guide provides an in-depth exploration of 2’-O-Methyl-5-methyluridine (m⁵Um), a dually modified ribonucleoside found in transfer RNA (tRNA). By examining the distinct roles of 2’-O-methylation and 5-methyluridine, we elucidate the synergistic impact of this combined modification on RNA stability, translational fidelity, and interaction with the cellular machinery. This whitepaper details the known and putative enzymatic pathways for its biosynthesis, presents a comprehensive protocol for its detection and quantification using mass spectrometry, and explores its promising applications in the development of next-generation mRNA therapeutics.

Introduction: Beyond the Canonical

The central dogma of molecular biology, while foundational, is elegantly embellished by a vast epitranscriptome. These chemical modifications, installed on RNA molecules after transcription, are not mere decorations but are integral to the life cycle of RNA, dictating its structure, stability, localization, and function. While modifications like N⁶-methyladenosine (m⁶A) and pseudouridine (Ψ) have garnered significant attention, a class of dually modified nucleosides, such as 2’-O-Methyl-5-methyluridine, offers a more nuanced mechanism of regulation.

2’-O-Methyl-5-methyluridine, also known as 2’-O-methyl ribothymidine, has been identified as a component of mammalian tRNA, specifically in rabbit liver lysine tRNA[1]. Its presence at the nexus of two significant modifications—methylation of the 2’-hydroxyl group of the ribose and methylation of the C5 position of uridine—suggests a specialized role in tRNA biology and, by extension, in the broader landscape of protein synthesis. This guide aims to synthesize the current understanding of m⁵Um, from its fundamental biophysical properties to its potential as a tool in synthetic biology and therapeutics.

The Functional Significance of a Dual Modification

The functional contributions of 2’-O-Methyl-5-methyluridine can be best understood by dissecting the individual and combined effects of its constituent modifications.

The Role of 2’-O-Methylation: A Shield of Stability

2’-O-methylation (Nm) is one of the most common RNA modifications, found in ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and the 5’ cap of messenger RNA (mRNA)[2]. Its primary functions include:

-

Enhanced Thermal Stability: The addition of a methyl group to the 2’-hydroxyl of the ribose locks the sugar in a C3’-endo conformation. This pre-organization of the sugar pucker stabilizes A-form RNA helices and increases the melting temperature of RNA duplexes[3].

-

Nuclease Resistance: The 2’-O-methyl group provides steric hindrance and alters the electronic properties of the ribose, rendering the phosphodiester backbone more resistant to cleavage by endo- and exonucleases. This contributes to the longer half-life of modified RNA molecules[4].

-

Immune Evasion: The innate immune system has evolved to recognize foreign RNA, in part by sensing the absence of modifications common in self-RNA. 2’-O-methylation, particularly in the context of mRNA, can help RNA evade recognition by pattern recognition receptors (PRRs) like TLR7 and TLR8, thus dampening the innate immune response[5].

The Function of 5-Methyluridine (Ribothymidine): A Modulator of Translation

5-methyluridine (m⁵U), also known as ribothymidine (T), is the ribonucleoside equivalent of thymidine in DNA. In tRNA, it is most famously found at position 54 in the TΨC loop. Its key roles are:

-

tRNA Structural Integrity: The TΨC loop, containing the conserved sequence T-Ψ-C, is crucial for the proper L-shaped tertiary folding of tRNA. m⁵U54 participates in tertiary interactions that stabilize the overall structure of the tRNA molecule[6][7][8].

-

Modulation of Ribosome Translocation: Studies have shown that the absence of m⁵U54 in tRNA can desensitize the ribosome to translocation inhibitors, suggesting that this modification plays a role in modulating the movement of the ribosome along the mRNA[6][8].

-

Hierarchical Modification: The presence of m⁵U54 can influence the enzymatic installation of other modifications on the tRNA, indicating a hierarchical order in tRNA maturation[6].

The Synergistic Impact of 2’-O-Methyl-5-methyluridine

The combination of these two modifications on a single uridine nucleoside likely results in a synergistic enhancement of their individual properties:

-

Maximized Stability: The inherent stability conferred by the 2’-O-methyl group is likely augmented by the increased hydrophobicity and base-stacking potential of the 5-methyl group, leading to a highly stable and structurally rigid nucleotide.

-

Fine-Tuning of Translational Dynamics: While 2’-O-methylation in the mRNA coding region can sterically hinder tRNA decoding[5], its presence on the tRNA itself, in combination with m⁵U, may serve to optimize the interaction between the tRNA and the ribosome, potentially influencing the speed and fidelity of translation. The presence of ribothymidine has been correlated with an increased maximum velocity of poly(Phe) synthesis in vitro[9].

The Enzymatic Orchestra: Biosynthesis of 2’-O-Methyl-5-methyluridine

The precise enzymatic pathway leading to the formation of 2’-O-Methyl-5-methyluridine is not yet fully elucidated. However, we can infer a likely sequence of events based on the known enzymes responsible for each individual modification.

It is probable that the two methylation events occur sequentially, catalyzed by distinct enzymes.

-

5-Methylation of Uridine: The formation of 5-methyluridine in tRNA is catalyzed by the TRM2 family of enzymes (TrmA in E. coli and Trm2 in S. cerevisiae)[6]. These enzymes use S-adenosyl-L-methionine (SAM) as the methyl donor to modify uridine at position 54.

-

2’-O-Methylation: The subsequent 2’-O-methylation of this m⁵U residue would then be carried out by a 2’-O-methyltransferase. In eukaryotes, this could be a standalone enzyme like FTSJ1/TRM7, which is known to modify tRNA, or via a guide RNA-directed mechanism involving a C/D box small nucleolar RNA (snoRNA) and the methyltransferase Fibrillarin (FBL)[2][10].

The following diagram illustrates the putative sequential enzymatic modification pathway.

Caption: Putative sequential enzymatic pathway for the synthesis of m⁵Um.

It remains an open question whether a single, yet-to-be-identified enzyme is capable of performing both modifications. This represents a compelling area for future research in RNA biochemistry.

Detection and Quantification: A Mass Spectrometry-Based Protocol

Distinguishing 2’-O-Methyl-5-methyluridine from its singly modified counterparts (2’-O-methyluridine and 5-methyluridine) and the unmodified uridine requires a highly sensitive and specific analytical technique. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Principle

The method relies on the enzymatic digestion of total RNA into individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer. Each nucleoside has a unique mass-to-charge ratio (m/z), and tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, allowing for unambiguous identification.

| Nucleoside | Abbreviation | Monoisotopic Mass (Da) |

| Uridine | U | 244.0695 |

| 5-Methyluridine | m⁵U | 258.0851 |

| 2’-O-Methyluridine | Um | 258.0851 |

| 2’-O-Methyl-5-methyluridine | m⁵Um | 272.1008 |

Note: While m⁵U and Um are isobaric, they can be separated chromatographically and distinguished by their fragmentation patterns in MS/MS.

Step-by-Step Experimental Protocol

Materials:

-

Total RNA sample

-

Nuclease P1 (Sigma-Aldrich)

-

Bacterial Alkaline Phosphatase (BAP) (Takara Bio)

-

LC-MS grade water and acetonitrile

-

Formic acid

-

Stable isotope-labeled internal standards (e.g., ¹⁵N₅-m⁵Um, if available)

-

LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole LC/MS)

Procedure:

-

RNA Digestion: a. In a sterile microcentrifuge tube, combine 1-5 µg of total RNA with 2 units of Nuclease P1 in a final volume of 20 µL of 10 mM ammonium acetate buffer (pH 5.3). b. Incubate at 42°C for 2 hours. c. Add 2.5 µL of 1 M ammonium bicarbonate and 1 unit of BAP. d. Incubate at 37°C for 2 hours. e. Centrifuge at 14,000 x g for 10 minutes to pellet the enzymes. f. Carefully transfer the supernatant containing the digested nucleosides to a new tube.

-

LC-MS/MS Analysis: a. Chromatographic Separation: i. Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A linear gradient from 0% to 40% B over 10 minutes. v. Flow rate: 0.2 mL/min. vi. Injection volume: 5 µL. b. Mass Spectrometry Detection: i. Ionization Mode: Positive electrospray ionization (ESI+). ii. Analysis Mode: Dynamic Multiple Reaction Monitoring (dMRM). iii. Set up MRM transitions for each nucleoside (precursor ion -> product ion). The primary product ion corresponds to the protonated nucleobase.

- U: m/z 245.1 -> 113.0

- m⁵U: m/z 259.1 -> 127.0

- Um: m/z 259.1 -> 113.0

- m⁵Um: m/z 273.1 -> 127.0

-

Data Analysis: a. Integrate the peak areas for each MRM transition. b. Quantify the amount of each nucleoside relative to a stable isotope-labeled internal standard or by constructing a standard curve with known amounts of purified nucleosides.

The following diagram outlines the workflow for the detection of m⁵Um.

Caption: Workflow for the detection and quantification of m⁵Um in RNA.

Applications in Drug Development and mRNA Therapeutics

The unique properties of 2’-O-Methyl-5-methyluridine make it a highly attractive candidate for incorporation into synthetic RNA therapeutics, particularly mRNA-based vaccines and therapies.

Engineering Superior mRNA Constructs

The challenges in mRNA therapeutic development include ensuring the stability of the mRNA molecule and avoiding the activation of the innate immune system. The incorporation of modified nucleosides is a cornerstone of addressing these challenges.

-

Enhanced Stability and Longevity: By replacing some or all of the uridine residues in an in vitro transcribed mRNA with 2’-O-Methyl-5-methyluridine triphosphate, the resulting mRNA would be significantly more resistant to nuclease degradation. This would increase its half-life in vivo, leading to a longer duration of protein expression from a single dose.

-

Reduced Immunogenicity: The 2’-O-methyl group is a key "self" marker that helps RNA evade immune surveillance. Its inclusion would reduce the production of pro-inflammatory cytokines that can be associated with the delivery of unmodified foreign RNA.

-

Modulated Translational Efficiency: While the precise effect of m⁵Um on mRNA translation is yet to be determined, the known role of m⁵U in modulating ribosome translocation suggests that its incorporation could be used to fine-tune the rate of protein synthesis, potentially optimizing protein folding and yield.

The combination of enhanced stability, reduced immunogenicity, and potentially optimized translation makes m⁵Um a compelling alternative to currently used modified nucleosides like N1-methylpseudouridine (m¹Ψ).

A Novel Tool for RNA Biochemistry

Beyond its therapeutic potential, m⁵Um can serve as a valuable tool for basic research. Its unique structural properties can be exploited to probe RNA-protein interactions, investigate the mechanics of ribosome translocation, and study the intricate pathways of RNA maturation and decay.

Conclusion and Future Directions

2’-O-Methyl-5-methyluridine stands as a testament to the chemical complexity and functional elegance of the epitranscriptome. While its natural occurrence appears to be rare, its biophysical properties—born from the synergy of 2’-O-methylation and 5-methylation—are profound. This dual modification imparts exceptional stability and offers a nuanced mechanism for modulating RNA function.

For drug developers, m⁵Um represents a promising new tool in the arsenal of chemical modifications for optimizing mRNA therapeutics. Its potential to enhance stability, evade the immune system, and fine-tune translation warrants further investigation and its inclusion in the screening of next-generation mRNA constructs.

Key areas for future research include:

-

The definitive identification of the enzyme or enzymes responsible for the synthesis of m⁵Um in vivo.

-

A detailed characterization of the impact of m⁵Um on translation elongation and termination when incorporated into mRNA.

-

Head-to-head comparisons of m⁵Um-modified mRNA with those containing other state-of-the-art modifications in both in vitro and in vivo models.

As our ability to read, write, and edit the language of RNA continues to advance, a deeper understanding of modifications like 2’-O-Methyl-5-methyluridine will be paramount in harnessing the full therapeutic potential of RNA.

References

-

Hia, F., et al. (2023). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PNAS. [Link]

-

Choi, J., et al. (2018). 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature Communications. [Link]

-

Wikipedia. (2023). 2'-O-methylation. [Link]

-

Angelova, M. T., et al. (2022). tRNA 2′-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila. Nucleic Acids Research. [Link]

-

Schultz, S. K., et al. (2024). Modifications in the T arm of tRNA globally determine tRNA maturation, function, and cellular fitness. PNAS. [Link]

-

Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences. [Link]

-

Hia, F., et al. (2023). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. bioRxiv. [Link]

-

PubChem. (2024). 2'-O-methyl-5-methyluridine. [Link]

-

Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]

-

InterPro. (2024). tRNA (cytidine/uridine-2'-O-)-methyltransferase TrmL. [Link]

-

Yan, B., et al. (2019). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Biomolecules. [Link]

-

Watanabe, K., et al. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Biochemistry. [Link]

-

Khan Academy. (2024). tRNAs and ribosomes. [Link]

-

Helm, M., et al. (2024). Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation. International Journal of Molecular Sciences. [Link]

-

CD Genomics. (2024). What Is 2'-O-Methylation and How to Detect It. [Link]

-

Liu, R. J., et al. (2016). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. ChemBioChem. [Link]

-

Helm, M., & Alfonzo, J. D. (2014). tRNA Stabilization by Modified Nucleotides. Biochemistry. [Link]

-

Kotelawala, S., et al. (2008). The 2′-O-methyltransferase responsible for modification of yeast tRNA at position 4. RNA. [Link]

-

Osawa, T., et al. (2013). Structural basis for hypermodification of the wobble uridine in tRNA by bifunctional enzyme MnmC. BMC Biology. [Link]

-

Lence, T., et al. (2024). Quantitative detection of pseudouridine in RNA by mass spectrometry. Nature Protocols. [Link]

-

Li, G., et al. (2022). RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. Cells. [Link]

-

Dai, Q., et al. (2024). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development. [Link]

-

PubChem. (2024). 2'-O-Methyluridine. [Link]

-

Singh, R. K., et al. (2014). Prediction of uridine modifications in tRNA sequences. BMC Bioinformatics. [Link]

-

Osawa, T., et al. (2023). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Nucleic Acids Research. [Link]

-

ResearchGate. (2023). Enzymatic systems involved in post-transcriptional modifications of U55... [Link]

-

Hori, S., & Ohtsuki, T. (2016). Enzymatic synthesis and reverse transcription of RNAs incorporating 2′- O -carbamoyl uridine triphosphate. Chemical Communications. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 5. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of ribothymidine in mammalian tRNAPhe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tRNA 2′-O-methylation by a duo of TRM7/FTSJ1 proteins modulates small RNA silencing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

The Triethylammonium Salt Form of Nucleoside Triphosphates: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nucleoside triphosphates (NTPs) are the fundamental building blocks for nucleic acid synthesis and play a pivotal role in cellular metabolism and signaling. For laboratory applications, from polymerase chain reaction (PCR) to the development of novel therapeutics, the purity, stability, and solubility of these reagents are paramount. The triethylammonium (TEA+) salt form of NTPs offers distinct advantages over traditional inorganic salt forms, such as sodium salts, particularly in terms of solubility in organic solvents and utility in sophisticated purification and synthetic chemistry protocols. This guide provides an in-depth technical overview of the triethylammonium salt form of NTPs, covering their core chemical properties, synthesis and purification strategies, quality control methodologies, and key applications in modern research and drug development.

Introduction: The Critical Role of Counterions for Nucleoside Triphosphates

What are Nucleoside Triphosphates (NTPs)?

At their core, nucleoside triphosphates are organic molecules composed of three key components: a nitrogenous base (adenine, guanine, cytosine, thymine, or uracil), a five-carbon sugar (ribose in RNA or deoxyribose in DNA), and a linear chain of three phosphate groups. The triphosphate moiety is highly acidic due to the presence of multiple ionizable hydroxyl groups on the phosphate backbone.

The Problem of Acidity: Why NTPs Need a Counterion

In an unbuffered aqueous solution, the triphosphate chain of an NTP is deprotonated, resulting in a polyanionic molecule with a significant negative charge. This inherent acidity necessitates the presence of a positively charged counterion to achieve charge neutrality. The choice of this counterion is not trivial; it profoundly influences the physicochemical properties of the NTP, including its solubility, stability, and compatibility with various enzymatic and chemical reactions.

Introducing the Triethylammonium (TEA+) Cation: Properties and Advantages

Triethylammonium is the conjugate acid of the organic base triethylamine (TEA). As a counterion, TEA+ offers several key advantages:

-

Enhanced Organic Solubility: Unlike inorganic metal salts (e.g., sodium salts), triethylammonium salts of nucleotides exhibit significantly improved solubility in organic solvents. This property is crucial for applications requiring anhydrous conditions, such as in oligonucleotide synthesis.[1]

-

Volatility: Triethylammonium salts, particularly when paired with a volatile buffer anion like bicarbonate (forming triethylammonium bicarbonate, TEAB), can be easily removed by lyophilization (freeze-drying). This simplifies downstream processing and allows for the preparation of salt-free NTPs.[2]

-

Utility in Chromatography: Triethylammonium salts are widely used as ion-pairing reagents in reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification and analysis of oligonucleotides and NTPs.[3][4]

Comparing TEA+ with Common Inorganic Cations

| Property | Triethylammonium (TEA+) Salt | Sodium (Na+) Salt |

| Solubility in Water | High | High |

| Solubility in Organic Solvents | Moderate to High | Very Low |

| Removal Method | Lyophilization (as volatile salt) | Precipitation, Dialysis |

| Primary Use Case | Organic synthesis, HPLC purification | Aqueous enzymatic reactions (PCR, IVT) |

Synthesis and Purification of Triethylammonium NTPs

The preparation of high-purity triethylammonium NTPs is a multi-step process that typically begins with a protected nucleoside and culminates in rigorous chromatographic purification.

Common Synthesis Routes

One of the most reliable methods for synthesizing NTPs is the Ludwig-Eckstein method.[2] This approach involves the phosphitylation of a protected nucleoside, followed by oxidation and subsequent reaction with pyrophosphate.[2][5] Triethylamine is often used as a base during these synthetic steps.[5]

The Workhorse of Purification: Ion-Exchange Chromatography

Following synthesis, the crude reaction mixture contains the desired NTP along with unreacted starting materials and side products like nucleoside monophosphates (NMPs) and diphosphates (NDPs). Anion-exchange chromatography is a powerful technique for separating these species based on the net negative charge of their phosphate groups.[6]

2.2.1 Principle of Anion-Exchange Chromatography

In this method, the crude NTP mixture is loaded onto a column packed with a positively charged resin. A salt gradient, typically using a volatile buffer like triethylammonium bicarbonate (TEAB), is then applied.[2] Molecules with fewer phosphate groups (and thus less negative charge) elute first, followed by those with progressively more charge. This allows for the effective separation of NTPs from NMPs and NDPs.

2.2.2 Step-by-Step Protocol: Purifying a Crude NTP Synthesis Mixture

-

Buffer Preparation: Prepare a 1 M stock solution of triethylammonium bicarbonate (TEAB) by bubbling CO2 gas through a solution of triethylamine in water until the pH reaches approximately 7.6.[2] From this stock, prepare a low-concentration eluent (e.g., 50 mM TEAB) and a high-concentration eluent (e.g., 1 M TEAB).

-

Column Equilibration: Equilibrate a strong anion-exchange column with the low-concentration TEAB buffer.

-

Sample Loading: Dissolve the crude NTP mixture in the low-concentration buffer and load it onto the column.

-

Gradient Elution: Apply a linear gradient from the low-concentration to the high-concentration TEAB buffer.

-

Fraction Collection: Collect fractions as they elute from the column, monitoring the absorbance at 260 nm (for nucleic acids).

-

Analysis: Analyze the collected fractions by HPLC to identify those containing the pure NTP.

The Role of Triethylammonium Bicarbonate (TEAB) as a Volatile Buffer

TEAB is an ideal buffer for the purification of NTPs because it is effective at maintaining pH while also being volatile.[2] During lyophilization, the TEAB salt decomposes into volatile components (triethylamine, carbon dioxide, and water), which are removed under vacuum, leaving behind the purified NTP as a triethylammonium salt.

Desalting and Lyophilization

The fractions containing the pure NTP are pooled and then lyophilized. This process removes the water and the volatile TEAB buffer, resulting in a dry, stable powder of the triethylammonium NTP salt.

Workflow Diagram

Caption: Workflow for the purification of NTPs.

Quality Control and Characterization

Ensuring the purity and identity of the final NTP product is critical for its successful use in downstream applications. A combination of analytical techniques is employed for this purpose.

Purity Assessment by HPLC

High-performance liquid chromatography is the gold standard for assessing the purity of NTPs.

3.1.1 Ion-Pair Reverse-Phase HPLC

This technique utilizes a reverse-phase (hydrophobic) column and a mobile phase containing an ion-pairing agent, such as triethylamine or other alkylamines.[3] The ion-pairing agent neutralizes the charge on the phosphate backbone, allowing the NTPs to be separated based on the hydrophobicity of the nucleobase. This method is highly effective for quantifying the percentage of the desired triphosphate relative to diphosphate and monophosphate impurities.

3.1.2 Protocol: QC of dATP (Triethylammonium Salt) by HPLC

-

Mobile Phase Preparation: Prepare Eluent A (e.g., 100 mM triethylammonium acetate [TEAA] in water) and Eluent B (e.g., 100 mM TEAA in 50% acetonitrile).

-

Sample Preparation: Accurately weigh and dissolve the dATP triethylammonium salt in Eluent A to a known concentration.

-

Injection and Separation: Inject the sample onto a C18 reverse-phase column and apply a gradient from Eluent A to Eluent B.

-

Detection and Quantification: Monitor the elution profile at 259 nm. The purity is calculated by integrating the area of the dATP peak and dividing it by the total area of all peaks.

Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the NTP, verifying its identity.

-

NMR Spectroscopy: 1H and 31P NMR are powerful tools for confirming the structure of the NTP and ensuring the absence of major structural impurities.[2]

Quantification: UV-Vis Spectroscopy

The concentration of an NTP solution is accurately determined using UV-Vis spectroscopy by measuring its absorbance at the wavelength of maximum absorbance (λmax) for the specific nucleobase and applying the Beer-Lambert Law (A = εbc).

Data Summary Table: Typical QC Specifications

| Parameter | Specification | Method |

| Purity | ≥ 99% | Ion-Pair RP-HPLC |

| Identity | Conforms to expected mass | ESI-MS |

| Structure | Conforms to reference spectra | 1H, 31P NMR |

| Concentration | ± 5% of stated value | UV-Vis Spectroscopy |

Key Applications in Research and Biotechnology

The high purity and specific properties of triethylammonium NTPs make them suitable for a range of demanding applications.

Polymerase Chain Reaction (PCR) and DNA Sequencing

While sodium salts of dNTPs are most commonly used in standard PCR, the underlying principles of requiring high-purity building blocks are universal.[][8] Contamination with other phosphate forms can inhibit polymerase activity. The purification methods used to generate triethylammonium NTPs are instrumental in producing the high-quality reagents needed for sensitive applications like quantitative PCR (qPCR) and next-generation sequencing (NGS).[9][10]

In Vitro Transcription (IVT) for RNA Synthesis

The synthesis of messenger RNA (mRNA) for vaccines and therapeutics relies on high-efficiency in vitro transcription. This process requires highly pure ribonucleoside triphosphates (rNTPs). The purification strategies developed for triethylammonium salts are critical for producing rNTPs that are free of polymerase inhibitors.

Oligonucleotide Synthesis

This is where the triethylammonium salt form truly excels. The synthesis of custom DNA and RNA oligonucleotides is performed on solid supports under anhydrous conditions. The enhanced solubility of triethylammonium salts of nucleotide building blocks (phosphoramidites) in organic solvents like acetonitrile is essential for efficient coupling reactions during the synthesis cycle.[1] Incomplete removal of triethylamine from the final oligonucleotide product can sometimes be detected as an impurity.[11]

Application Logic Diagram

Caption: Key applications of triethylammonium NTPs.

The Triethylammonium Salt in Drug Development

The unique properties of the triethylammonium salt form are also leveraged in the development of nucleotide-based therapeutics.

NTP Analogs as Antiviral and Anticancer Prodrugs

Many antiviral and anticancer drugs are nucleoside analogs that must be triphosphorylated inside the cell to become active. Delivering the triphosphate form directly is challenging due to the high negative charge, which prevents cell membrane penetration. The triethylammonium salt can be an important intermediate in the synthesis of more lipophilic prodrugs designed to overcome this barrier.[12]

The "ProTide" Approach

The ProTide (prodrug-nucleotide) strategy involves masking the phosphate groups with lipophilic moieties, which are cleaved inside the cell to release the active triphosphate. The synthesis of these complex molecules often requires the use of nucleotide intermediates as their triethylammonium salts to ensure solubility in the organic solvents used for the chemical modification steps.[12]

Case Study: Formulation and Delivery

In the development of oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), the final drug substance is often purified using HPLC with triethylammonium acetate or similar buffers.[13][14] The resulting triethylammonium salt form can influence the formulation properties of the final drug product. The presence of triethylamine has also been shown to improve the signal stability of oligonucleotides in mass spectrometry analysis by reducing non-specific binding to sample containers.[15]

Handling, Storage, and Stability Considerations

Proper handling and storage are crucial to maintain the integrity of triethylammonium NTPs.

Recommended Storage Conditions

Triethylammonium NTPs should be stored as a lyophilized powder at -20°C or below. The container should be tightly sealed to protect it from moisture.

Reconstitution and pH Adjustment

For use in aqueous reactions, the lyophilized powder should be reconstituted in a suitable buffer (e.g., Tris-HCl). It is important to note that solutions of triethylammonium NTPs may be slightly acidic. The pH should be checked and adjusted to the optimal range for the intended application (typically pH 7.0-8.5 for enzymatic reactions).

Common Degradation Pathways

The primary degradation pathway for NTPs is the hydrolysis of the phosphoanhydride bonds in the triphosphate chain, yielding NDPs and NMPs. This process is accelerated by acidic conditions and elevated temperatures. While triethylamine itself is stable under normal conditions, it is a flammable and corrosive compound that requires appropriate handling precautions.[16]

Stability Comparison Table

| Condition | Triethylammonium Salt (in solution) | Sodium Salt (in solution) |

| pH < 4 | Prone to hydrolysis | Prone to hydrolysis |

| Neutral pH (7-8) | Relatively stable | Relatively stable |

| Storage at -20°C | High stability | High stability |

| Repeated Freeze-Thaw | May lead to degradation | May lead to degradation |

It is important to be aware that the triethylammonium cation can sometimes be lost during chromatographic purification or solvent evaporation, which can yield the product in its acidic form and potentially affect its stability and quantification.[1]

Conclusion: A Versatile and Essential Tool in Molecular Science

The triethylammonium salt form of nucleoside triphosphates represents a critical, albeit often overlooked, aspect of modern molecular biology and drug development. Its enhanced solubility in organic solvents makes it indispensable for the chemical synthesis of oligonucleotides, while its role in chromatographic purification using volatile buffers like TEAB is fundamental to producing the high-purity NTPs required for the most sensitive enzymatic applications. For researchers and drug development professionals, a thorough understanding of the properties, handling, and applications of triethylammonium NTPs is essential for achieving reliable, reproducible, and cutting-edge scientific results.

References

-

MDPI. (2024, August 30). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. Retrieved from [Link]

-

Journal of Visualized Experiments. (2014, April 3). Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. PMC - NIH. Retrieved from [Link]

-

CORE. Synthesis of Nucleoside Polyphosphates and their Conjugates. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Rapid Synthesis of Nucleoside Triphosphates and Analogues. Retrieved from [Link]

-

PMC. (2014, December 27). The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. Retrieved from [Link]

-

PMC. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

-

NCBI. NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

-

PubChem. 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | C30H39N6O15P3. Retrieved from [Link]

-

PubMed. (2019, December 15). Triethylamine improves MS signals stability of diluted oligonucleotides caused by sample containers. Retrieved from [Link]

-

PMC. The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system. Retrieved from [Link]

-

ResearchGate. (2016, September 15). (PDF) Dideoxy nucleoside triphosphate (ddNTP) analogues: Synthesis and polymerase substrate activities of pyrrolidinyl nucleoside triphosphates (prNTPs). Retrieved from [Link]

-

Wikipedia. Triethylammonium acetate. Retrieved from [Link]

-

PMC. (2025, December 22). Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs. Retrieved from [Link]

-

ChemAnalyst. (2024, February 28). Triethylamine experienced a stability globally in amid unchanged supplier's action. Retrieved from [Link]

-

National Institute of Standards and Technology. Triethylamine - the NIST WebBook. Retrieved from [Link]

-

baseclick. dNTPs: Structure, Role & Applications. Retrieved from [Link]

-

NCBI. Materials and Methods - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

-

BioChain Institute Inc. Using dNTP in Polymerase Chain Reaction (PCR). Retrieved from [Link]

-

PubMed. (2013, November 15). Discovered triethylamine as impurity in synthetic DNAs for and by electrochemiluminescence techniques. Retrieved from [Link]

-

Reguli. (2024, November 19). Oligonucleotide Therapeutics: An Emerging Modality Bringing Great Hope in Medicine. Retrieved from [Link]

Sources

- 1. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triethylammonium acetate - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates [mdpi.com]

- 6. dupont.com [dupont.com]

- 8. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]

- 9. researchgate.net [researchgate.net]

- 10. dNTPs: Structure, Role & Applications [baseclick.eu]

- 11. Discovered triethylamine as impurity in synthetic DNAs for and by electrochemiluminescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bachem.com [bachem.com]

- 14. cytel.com [cytel.com]

- 15. Triethylamine improves MS signals stability of diluted oligonucleotides caused by sample containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

foundational research on modified uridines for therapeutic RNA

Part 1: Executive Summary

The transition of mRNA from a labile experimental tool to a clinical powerhouse rests on a single biochemical pivot: the modification of uridine. Unmodified in vitro transcribed (IVT) mRNA is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), triggering potent inflammatory cytokines and translational arrest.

This guide details the "Karikó Paradigm"—the substitution of Uridine (U) with Pseudouridine (

-

Immune Evasion: Ablates signaling through Toll-like Receptors (TLR7/8) and RIG-I.[3]

-

Translational Enhancement: Increases ribosome occupancy and prevents PKR-mediated eIF2

phosphorylation.

Part 2: The Immunogenicity Barrier

The Mechanism of Rejection

Exogenous RNA is detected primarily in the endosome. Unmodified Uridine-rich ssRNA is a high-affinity ligand for TLR7 and TLR8 . Upon binding, these receptors recruit MyD88, initiating a signaling cascade that results in the secretion of Type I Interferons (IFN-

Crucially, IFN signaling upregulates PKR (Protein Kinase R). PKR phosphorylates eIF2

Diagram 1: The Innate Immune Evasion Pathway

This diagram illustrates how modified uridines bypass the TLR/PKR surveillance system.

Caption: Unmodified Uridine triggers TLR7/8-mediated interferon responses, leading to translational arrest.[2]

Part 3: The Solution – Evolution to N1-methylpseudouridine

While Karikó and Weissman first identified Pseudouridine (

Comparative Data: U vs. vs.

| Feature | Uridine (Unmodified) | Pseudouridine ( | N1-methylpseudouridine ( |

| TLR7/8 Activation | High (Strong Agonist) | Low | Negligible |

| Translation Efficiency | Baseline (1x) | High (~10x) | Superior (~44x) |

| Secondary Structure | Standard Watson-Crick | Stabilizes RNA duplex | Destabilizes duplex (Reduces dsRNA) |

| Clinical Status | Obsolete | Early Clinical | Standard (COVID-19 Vaccines) |

Key Insight:

Part 4: Technical Workflow – Synthesis Protocol

Protocol: 100% Substitution IVT

Standard Operating Procedure for generating non-immunogenic mRNA.

Reagents:

-

Template: Linearized plasmid (T7 promoter), purified (Phenol/Chloroform or Column).

-

Enzyme: T7 RNA Polymerase (High Concentration).

-

NTPs: ATP, CTP, GTP, N1-methylpseudouridine-5'-triphosphate (Trilink/Jena).

-

Cap: CleanCap® AG (3' OMe-m7G(5')ppp(5')AmG) for co-transcriptional capping.

Step-by-Step Methodology:

-

Template Preparation:

-

Linearize 5

g plasmid DNA with a restriction enzyme creating a blunt or 5'-overhang. -

Critical: Purify via Phenol:Chloroform:Isoamyl Alcohol to remove RNases and restriction enzymes. Resuspend in nuclease-free water.

-

-

Reaction Assembly (20

L Scale):-

Thaw NTPs and buffer on ice. Do not vortex enzymes.

-

Assemble at Room Temperature (to prevent spermidine precipitation):

-

Nuclease-free Water: up to 20

L -

Reaction Buffer (40 mM Tris-HCl pH 8, 20 mM MgCl2, 2 mM Spermidine)

-

ATP, CTP,

-TP (5 mM final each) -

GTP (4 mM final)

-

CleanCap Reagent (4 mM final)[5]

-

Linearized DNA Template (1

g) -

T7 RNA Polymerase (1000 U)

-

Pyrophosphatase (0.1 U - optional, increases yield)

-

-

-

Incubation:

-

Incubate at 37°C for 2–3 hours.

-

Note: 100% substitution of U with

does not significantly reduce yield compared to WT UTP.

-

-

DNase Treatment:

-

Add 2 U DNase I. Incubate 15 mins at 37°C to remove template.

-

-

Purification (The "Gold Standard"):

-

Do not use LiCl precipitation alone for therapeutic grade RNA. It fails to remove dsRNA byproducts.

-

Method: RP-HPLC (Reverse Phase) using a Poros Oligo R3 or equivalent column.

-

Buffer A: 100 mM TEAA (pH 7.0).

-

Buffer B: 100 mM TEAA + 25% Acetonitrile.

-

Elution: Gradient 0–100% B. The dsRNA peak typically elutes after the ssRNA main peak.

-

Diagram 2: Synthesis & Purification Workflow

Caption: Workflow for generating therapeutic mRNA. Note the specific inclusion of m1Ψ in the NTP mix and HPLC for dsRNA removal.

Part 5: Quality Control & Validation

Trustworthiness in RNA therapeutics requires validating not just the sequence, but the purity of the secondary structure.

-

Fragment Analyzer / Bioanalyzer:

-

Expect a single sharp peak. Smearing indicates RNase contamination or hydrolysis.

-

-

Dot Blot (J2 Antibody):

-

Crucial Step: Use the J2 anti-dsRNA antibody.

-

Spot 200 ng of mRNA onto a nitrocellulose membrane.

-

Incubate with J2 antibody.

-

Result:

-mRNA purified via HPLC should show no signal . A positive signal indicates dsRNA contaminants (a major trigger of RIG-I), rendering the batch immunogenic despite the chemical modification.

-

References

-

Karikó, K., et al. (2005).[6][7][8][9] Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA.[6][8] Immunity.

-

Karikó, K., et al. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy.

-

Andries, O., et al. (2015).[10] N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice.[1][10] Journal of Controlled Release.

-

Nelson, J., et al. (2020). Impact of mRNA chemistry and manufacturing process on innate immune activation. Science Advances.

-

Svitkin, Y.V., et al. (2017).[11] N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density.[11] Nucleic Acids Research.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. researchgate.net [researchgate.net]

- 5. neb.com [neb.com]

- 6. Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Kariko, K., Buckstein, M., Ni, H. and Weissman, D. (2005) Suppression of RNA Recognition by Toll-Like Receptors The Impact of Nucleoside Modification and the Evolutionary Origin of RNA. Immunity, 23, 165-175. - References - Scientific Research Publishing [scirp.org]

- 10. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

incorporation of 2’-O-Methyl-5-methyluridine into mRNA transcripts

Application Note: High-Efficiency Incorporation of 2’-O-Methyl-5-methyluridine ( ) into mRNA Transcripts

Part 1: Scientific Foundation & Mechanism[2]

The Modification:

2’-O-Methyl-5-methyluridine is a dual-modified nucleoside.[1]

-

Base Modification (5-methyl): Enhances base-stacking interactions, slightly increasing the melting temperature (

) of dsRNA regions, which can improve secondary structure stability.[3] -

Sugar Modification (2’-O-methyl): The primary functional driver.[3][4] It confers:

-

Nuclease Resistance: Blocks nucleophilic attack by the 2’-hydroxyl group, preventing hydrolysis.[3]

-

Immune Evasion: Acts as a "self" marker, dampening TLR7 activation which normally detects unmodified ssRNA.[3]

-

Translational Silencing (Risk): Internal 2’-O-Me groups sterically clash with the ribosomal decoding center (G530, A1492/A1493 of 16S rRNA), inhibiting tRNA accommodation.[3][5]

-

The Enzymatic Challenge

Wild-type T7 RNA polymerase (WT T7 RNAP) discriminates against 2’-O-methylated NTPs due to a steric gate residue (Tyrosine 639).[3] The bulky 2’-methoxy group clashes with Y639, reducing incorporation efficiency by >100-fold.[3]

-

Solution: Use of Y639F (Tyrosine to Phenylalanine) or Y639F/H784A double-mutant polymerases opens the active site, allowing efficient polymerization of

TP.[3]

Strategic Application

-

Coding Regions: Partial incorporation (titration) is recommended.[3] 100% replacement often abolishes protein expression.[3]

-

UTRs (Untranslated Regions): High-density incorporation here can stabilize the transcript without interfering with ribosomal translocation in the CDS.[3]

-

Non-coding RNA (Aptamers/sgRNA): 100% incorporation is viable and highly advantageous for serum stability.[3]

Part 2: Experimental Protocol

Materials & Reagents

| Component | Specification | Notes |

| Template DNA | Linearized Plasmid or PCR Product | Must contain T7 Promoter (TAATACGACTCACTATA).[3] Purity |

| Engineered Polymerase | T7 RNAP Y639F Mutant | Critical: WT T7 will fail to incorporate |

| Modified NTP | 100 mM solution, pH 7.[3]5. | |

| Standard NTPs | ATP, GTP, CTP | 100 mM solutions, pH 7.[3]5. |

| Reaction Buffer | 10x High-Yield Buffer | 400 mM Tris-HCl (pH 7.9), 200 mM MgCl₂, 20 mM Spermidine, 100 mM DTT.[3] |

| Additives | Inorganic Pyrophosphatase (IPP) | Prevents Mg²⁺ precipitation by pyrophosphate.[3] |

| Purification | DNase I (RNase-free), LiCl, Spin Columns | For template removal and transcript cleanup.[3] |

Protocol: In Vitro Transcription (IVT) with TP[2]

Objective: Synthesize mRNA with defined ratios of

Step 1: Reaction Assembly

Thaw all reagents on ice. Assemble the reaction at room temperature (spermidine in the buffer can precipitate DNA on ice).[3]

Reaction Setup (20 µL scale):

-

Nuclease-free Water: to 20 µL

-

10x Reaction Buffer: 2 µL

-

ATP, GTP, CTP (100 mM): 1.5 µL each (7.5 mM final)

-

UTP /

TP Mix: 1.5 µL total (7.5 mM final) -

Linearized DNA Template (1 µg/µL): 1 µL

-

Inorganic Pyrophosphatase (0.1 U/µL): 0.5 µL

-

Engineered T7 RNAP (Y639F) (50 U/µL): 2 µL

Note: The Mg²⁺ concentration in the buffer (20 mM final) must exceed the total NTP concentration (30 mM total nucleotide phosphate load) to ensure catalysis.[3] If yield is low, supplement MgCl₂ to 30-40 mM.[3]

Step 2: Incubation[6]

-

Incubate at 37°C for 2–4 hours .

-

Optimization: For 100% modified transcripts, extend incubation to 6 hours or overnight at 30°C to compensate for slower kinetics.[3]

Step 3: Template Removal[3]

-

Add 1 µL DNase I (RNase-free).[3]

-

Incubate at 37°C for 15 minutes.

Step 4: Purification (Critical for Immunogenicity Studies)

Unincorporated modified NTPs and short abortive transcripts can trigger immune responses.[3]

-

LiCl Precipitation: Add 10 µL 7.5 M LiCl (final ~2.5 M). Incubate at -20°C for 30 min. Centrifuge at 14,000 x g for 15 min at 4°C. Wash pellet with 70% ethanol.

-

HPLC (Optional but Recommended): For "Drug Development" grade, purify via RP-HPLC to remove double-stranded RNA (dsRNA) byproducts, which are potent RIG-I agonists.[3]

Quality Control

Part 3: Visualization & Logic[2]

Mechanism of Action & Trade-offs

The following diagram illustrates the dual impact of

Caption: Figure 1: Functional dichotomy of

IVT Workflow Optimization

Logic flow for selecting the correct polymerase and reaction conditions.

Caption: Figure 2: Decision Matrix for

Part 4: Troubleshooting & Optimization (Expertise)[2]

"The Yield is Low"

-

Cause: The Y639F mutation opens the active site but can reduce processivity.

-

Fix: Increase Mg²⁺ concentration. The optimal Mg²⁺/NTP ratio for modified nucleotides is often higher (1.5:1 to 2:1) than for standard RNA (1:1).[3] Try 30 mM MgCl₂.

-

Fix: Add DMSO (5-10%) or Betaine (1 M) to the reaction to reduce secondary structure formation which might stall the mutant polymerase.[3]

"The mRNA degrades rapidly in cells despite modification"

-

Cause: While internal sites are protected, the 5' and 3' ends are vulnerable.[3]

-

Fix: Ensure the transcript is Capped (Cap 1 structure) and Polyadenylated.

does not replace the need for a 5' Cap or 3' Poly(A) tail.[3] -

Insight: If using enzymatic capping (Vaccinia Capping Enzyme), do this after purification.[3] VCE may struggle to cap a transcript if the +1 nucleotide is heavily modified with a bulky group.

"No Protein Expression"[2]

-

Cause: 2'-O-methylation at the 2nd or 3rd position of codons (especially in the wobble position) disrupts codon-anticodon sensing.

-

Fix: Reduce the substitution ratio. Try 10%, 20%, and 50%

TP : UTP ratios.[3] -

Alternative: Use N1-methylpseudouridine (

) for the coding region (high translation, low immunogenicity) and restrict

References

-

Choi, J., et al. (2018). 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation.[3] Nature Structural & Molecular Biology.[3] Link

-

Padilla, R., & Sousa, R. (1999). Efficient synthesis of nucleic acids heavily modified with non-canonical ribose 2'-groups using a mutant T7 RNA polymerase (Y639F).[3] Nucleic Acids Research.[3][7] Link[3]

-

Dimitrov, L., et al. (2024). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability.[3][2][8] Molecular Cell.[3][4] Link[3]

-

TriLink BioTechnologies. Modified Nucleoside Triphosphates for In Vitro Transcription.[3]Link

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. academic.oup.com [academic.oup.com]

- 3. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

Tracking DNA Synthesis: An Application Guide to Thymidine Analogue-Based Protocols

Introduction: Illuminating the Dynamics of DNA Replication

The ability to accurately monitor DNA synthesis is fundamental to countless areas of biological research, from cancer biology and neurogenesis to drug development and toxicology.[1][2] By identifying cells undergoing DNA replication (S-phase of the cell cycle), researchers can gain critical insights into cell proliferation, differentiation, and responses to various stimuli. Historically, this was achieved using radioactive [³H]-thymidine, a method fraught with safety concerns and technical challenges.[3][4][5] The advent of non-radioactive thymidine analogues has revolutionized the field, offering safer, more versatile, and highly sensitive alternatives.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles and protocols for tracking DNA synthesis using two of the most prominent thymidine analogues: 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU). We will delve into the mechanistic underpinnings of each technique, provide validated step-by-step protocols for various applications, and offer expert insights into experimental design and troubleshooting.

The Principle: Competitive Incorporation of Thymidine Analogues

During the S-phase of the cell cycle, cells actively synthesize new DNA. Thymidine analogues, being structurally similar to the natural nucleoside thymidine, are incorporated into the newly synthesized DNA strands.[2][3][6] This "tagging" of nascent DNA allows for the specific identification of cells that were actively replicating their genome during the labeling period. The key difference between the various analogues lies in the method of their detection.

Halogenated Analogues: The BrdU Era

BrdU, a synthetic nucleoside, was the first widely adopted non-radioactive thymidine analogue.[3] Once incorporated into DNA, BrdU can be detected using specific monoclonal antibodies.[7] However, the epitope (the bromine atom) is located within the DNA double helix. Therefore, a crucial and often harsh DNA denaturation step is required to expose the BrdU for antibody binding.[3][4] This is typically achieved through treatment with acid (e.g., hydrochloric acid) or heat.[8][9] While a gold standard with extensive validation, this denaturation step can potentially damage cellular morphology and affect the integrity of other antigens, making multiplexing challenging.[2]

Click Chemistry Revolution: The Rise of EdU

EdU represents a significant advancement in DNA synthesis detection.[4] This analogue contains a terminal alkyne group. Its detection is based on a bio-orthogonal "click" reaction—specifically, a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC).[1][10][11] A fluorescently labeled azide can then be covalently attached to the alkyne group of EdU.[1][10] This detection method is highly specific and occurs under mild conditions, eliminating the need for harsh DNA denaturation.[1][12] This preserves cellular architecture and allows for easier multiplexing with other fluorescent probes and antibodies.[13]

Comparative Analysis of Thymidine Analogues

Choosing the right thymidine analogue is critical for the success of an experiment. The decision depends on factors such as the experimental system, the need for multiplexing, and the desired balance between established methodology and procedural ease.

| Feature | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) |

| Principle of Detection | Immunohistochemical detection with anti-BrdU antibody.[7] | Copper-catalyzed click chemistry with a fluorescent azide.[1][10][11] |

| DNA Denaturation | Required (acid, heat, or DNase treatment).[3][9] | Not required.[1][12] |

| Protocol Duration | Longer, due to denaturation and antibody incubation steps. | Shorter and more streamlined. |

| Multiplexing Capability | Can be challenging due to harsh denaturation conditions affecting other epitopes.[2] | Excellent compatibility with immunofluorescence and other fluorescent probes.[13] |

| Sensitivity | High, but can be influenced by the efficiency of denaturation. | Generally considered more sensitive due to the efficiency of the click reaction. |

| In Vivo Applications | Extensively validated for in vivo labeling.[8] | Also widely used for in vivo studies.[14] |

| Potential Concerns | Denaturation can alter cell morphology and antigenicity. BrdU itself can have some biological effects.[3][15][16] | Copper catalyst can have some cytotoxicity, though modern kits have minimized this.[10] |

Experimental Workflows: A Visual Guide

To better understand the procedural differences, the following diagrams illustrate the core workflows for BrdU and EdU detection.

BrdU Detection Workflow

Caption: Workflow for detecting BrdU incorporation.

EdU Detection Workflow

Caption: Workflow for detecting EdU incorporation.

Detailed Application Protocols

The following protocols provide a starting point for your experiments. It is crucial to optimize parameters such as analogue concentration and incubation time for your specific cell type and experimental goals. [17]

Protocol 1: In Vitro BrdU Labeling and Immunofluorescence Detection

This protocol is designed for cultured cells grown on coverslips.

Materials:

-

BrdU stock solution (e.g., 10 mM in DMSO)[1]

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Denaturation solution (e.g., 2 M HCl)[1]

-

Neutralization buffer (e.g., 0.1 M sodium borate buffer, pH 8.5)[8]

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary anti-BrdU antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

BrdU Labeling:

-

Dilute the BrdU stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.[8]

-

Remove the existing medium from the cells and add the BrdU-containing medium.

-

Incubate for a period ranging from 1 to 24 hours at 37°C in a CO₂ incubator. The optimal time depends on the cell cycle length of your cells.

-

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.2% Triton X-100 for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

DNA Denaturation:

-

Immunostaining:

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-BrdU antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate with a nuclear counterstain like DAPI for 5 minutes.[18]

-

Wash twice with PBS.

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

-

Analysis:

-

Visualize the cells using a fluorescence microscope. BrdU-positive cells will exhibit nuclear fluorescence.

-

Protocol 2: In Vitro EdU Labeling and Click Chemistry Detection for Flow Cytometry

This protocol is suitable for analyzing cell proliferation in a population of suspension or adherent cells.

Materials:

-

EdU stock solution (e.g., 10 mM in DMSO)[1]

-

Cell culture medium

-

PBS

-

Fixation solution (e.g., Click-iT® fixative)[19]

-

Permeabilization buffer (e.g., saponin-based buffer)[19]

-

Click-iT® EdU reaction cocktail components (fluorescent azide, copper protectant, reaction buffer)[13]

-

DNA stain for cell cycle analysis (e.g., DAPI, Propidium Iodide)

-

Flow cytometry tubes

Procedure:

-

EdU Labeling:

-

Cell Harvesting and Fixation:

-

Harvest the cells (for adherent cells, use trypsin) and wash once with 1% BSA in PBS.

-

Resuspend the cell pellet in the fixation solution and incubate for 15 minutes at room temperature, protected from light.[19]

-

Wash once with 1% BSA in PBS.

-

-

Permeabilization:

-

Resuspend the cell pellet in the permeabilization buffer and incubate for 15 minutes at room temperature.

-

-

Click Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use.

-

Resuspend the permeabilized cells in the reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash once with the permeabilization buffer.

-

-

DNA Staining:

-

Resuspend the cells in a solution containing a DNA stain for cell cycle analysis (e.g., DAPI or PI).

-

Incubate for 15-30 minutes.

-

-

Analysis:

-

Analyze the cells on a flow cytometer. EdU-positive cells will show a high level of fluorescence from the clicked azide, allowing for the quantification of the S-phase population.

-

Protocol 3: In Vivo Labeling with Thymidine Analogues

Labeling proliferating cells within a living organism requires careful consideration of the delivery route and dosage.

Delivery Methods:

-

Intraperitoneal (IP) Injection: A common method for systemic delivery. A sterile solution of the analogue (e.g., BrdU at 10 mg/mL in PBS) is injected. A typical dose for mice is 50-100 mg/kg.[8]

-

Oral Administration: The analogue can be added to the drinking water (e.g., BrdU at 0.8 mg/mL, replaced daily).[8] This method is suitable for continuous labeling.

-

Subcutaneous or Intravenous Injection: Alternative routes depending on the experimental model and goals.

General Procedure:

-

Analogue Administration: Administer the chosen thymidine analogue using the selected method and dosage. The timing and duration of labeling will depend on the specific research question (e.g., a single pulse to label a cohort of cells or continuous labeling to measure cumulative proliferation).

-

Tissue Harvesting and Processing:

-

At the desired time point after labeling, sacrifice the animal according to approved protocols.

-

Perfuse the animal with PBS followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the tissue of interest and post-fix overnight.

-

Process the tissue for cryosectioning or paraffin embedding.

-

-

Detection:

-

For tissue sections, follow the appropriate detection protocol (immunohistochemistry for BrdU or click chemistry for EdU), including antigen retrieval steps if necessary for paraffin-embedded tissues.

-

Advanced Techniques: Dual Pulse Labeling

To investigate cell cycle kinetics, such as the length of the S-phase or the entire cell cycle, a dual-labeling strategy can be employed.[1][15] This typically involves the sequential administration of two different thymidine analogues, such as EdU followed by BrdU.[20][21]

Dual EdU/BrdU Labeling Principle

Caption: Principle of dual pulse labeling with EdU and BrdU.

By analyzing the different labeled populations, researchers can calculate the rate of entry into and exit from the S-phase, providing a dynamic view of cell cycle progression.[21]

Troubleshooting and Expert Recommendations

-

Weak or No Signal:

-

BrdU: Inadequate DNA denaturation is a common culprit. Optimize the HCl concentration, incubation time, and temperature.[9] Also, ensure the primary antibody is used at the optimal concentration.[17]

-

EdU: Ensure the click reaction cocktail is freshly prepared and that all components are active. Check for sufficient permeabilization.

-

Both: The labeling time may be too short or the analogue concentration too low for your cell type.

-

-

High Background:

-

BrdU: Non-specific binding of the primary or secondary antibody. Ensure adequate blocking and use a high-quality, validated primary antibody. Consider using an isotype control.[17]

-

EdU: Insufficient washing after the click reaction.

-

-

Poor Cell Morphology:

-

BrdU: Over-fixation or excessively harsh denaturation can damage cells. Titrate the fixation and denaturation conditions.

-

EdU: While milder, ensure fixation and permeabilization steps are optimized for your sample.

-

Self-Validating Systems: For every experiment, include appropriate controls to ensure the validity of your results.[17]

-

Negative Control: Cells not exposed to the thymidine analogue but subjected to the entire staining protocol. This is crucial for determining background fluorescence.[17]

-

Positive Control: A cell line known to have a high proliferation rate. This validates that the reagents and protocol are working correctly.[17]

-

Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.[17]

Conclusion

The use of thymidine analogues, particularly BrdU and EdU, provides powerful tools for investigating the fundamental process of DNA synthesis. By understanding the principles behind each method and carefully optimizing the protocols, researchers can obtain reliable and insightful data on cell proliferation and dynamics. The choice between the classic, robust BrdU method and the modern, streamlined EdU approach will depend on the specific demands of the experiment. With the detailed protocols and expert guidance provided in this document, scientists are well-equipped to successfully implement these techniques in their research endeavors.

References

-

Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

-

Salic, A., & Mitchison, T. J. (2011). Thymidine Analogues for Tracking DNA Synthesis. Molecules, 16(9), 7480–7499. [Link]

-

Bitesize Bio. (2025, November 24). Cell Proliferation Round 1: Using Thymidine Analogs With Flow Cytometry. Retrieved from [Link]

-

Martynoga, B., Morrison, H., Price, D. J., & Mason, J. O. (2023). Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues. International Journal of Molecular Sciences, 24(12), 10398. [Link]

-

Jena Bioscience. (n.d.). DNA synthesis monitoring (Cell proliferation). Retrieved from [Link]

-

Hughes, R. A., & Ellington, A. D. (2017). Synthetic DNA Synthesis and Assembly: Putting the Synthetic in Synthetic Biology. Cold Spring Harbor perspectives in biology, 9(1), a023812. [Link]

-

Bio-Rad Antibodies. (2020, April 5). Top Tips for Troubleshooting Your BrdU Blues. Retrieved from [Link]

-

Sivakumar, S., Porter-Goff, M., & Huberman, J. A. (2004). In vivo labeling of fission yeast DNA with thymidine and thymidine analogs. Methods in molecular biology (Clifton, N.J.), 241, 29–43. [Link]

-

Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Retrieved from [Link]

-

Cappella, P., Gasparri, F., Pulici, M., & Moll, J. (2008). Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.33. [Link]

-

Liboska, R., Ligasová, A., Strunin, D., & Koberna, K. (2012). The comparison of BrdU, IdU and CldU affinities for the anti-bromodeoxyuridine antibody clone B44. Folia biologica, 58(6), 247–249. [Link]

-

Bekker-Jensen, S., Lukas, C., Kitagawa, R., Melander, F., Kastan, M. B., Bartek, J., & Lukas, J. (2006). Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 54(4), 435–446. [Link]

-

East Carolina University. (n.d.). Click-iT EdU Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromodeoxyuridine. Retrieved from [Link]

-

Synbio Technologies. (n.d.). DNA Synthesis Definition and Methods. Retrieved from [Link]

-

Buck, S. B., Bradford, J., & Gee, K. R. (2011). Thymidine analogues for tracking DNA synthesis. Molecules (Basel, Switzerland), 16(9), 7480–7499. [Link]

-

Limsirichai, P., & El-Deiry, W. S. (2014). EdU and BrdU incorporation resolve their differences. Cell cycle (Georgetown, Tex.), 13(18), 2793–2794. [Link]

-

baseclick GmbH. (n.d.). EdU Assay | Kit for Cell Proliferation Analysis. Retrieved from [Link]

-

Weigel, C., & Seitz, H. (2023). Concise Overview of Methodologies Employed in the Study of Bacterial DNA Replication. International journal of molecular sciences, 24(9), 8345. [Link]

-

Bio-Rad Antibodies. (n.d.). Measuring Proliferation by Flow Cytometry. Retrieved from [Link]

-

Vega, C. J., & Peterson, D. A. (2005). Labeling kinetics of thymidine analogues. Neuroscience, 133(3), 855–863. [Link]

-

EpigenTek. (n.d.). Immunofluorescence (IF) Protocol. Retrieved from [Link]

-

Hoose, A., & Freemont, P. S. (2023). DNA synthesis technologies to close the gene writing gap. Nature Reviews Methods Primers, 3(1), 1-22. [Link]

-

Taupin, P. (2021). Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold. Cells, 10(6), 1483. [Link]

-

Fanti, S., Ganuza, M., & Patient, R. (2018). EdU and BrdU dual pulse allows measurement of rate of entry into S phase of haematopoietic cell populations. Scientific reports, 8(1), 16259. [Link]

-

Behbehani, G. K., Bendall, S. C., Clutter, M. R., Fantl, W. J., & Nolan, G. P. (2012). Comparison between BrdU and EdU to detect DNA replication with mass cytometry. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 81(12), 1048–1055. [Link]

-

Hoose, A., & Freemont, P. S. (2023). DNA synthesis technologies to close the gene writing gap. Nature reviews. Methods primers, 3(1), 6. [Link]

-

Bio-Rad Antibodies. (n.d.). BrdU Staining Experiments: Tips for Success. Retrieved from [Link]

-

van der Gracht, E. A., van de Loosdrecht, A. A., Ossenkoppele, G. J., & Westers, T. M. (2020). Guidelines for analysis of low-frequency antigen-specific T cell results: Dye-based proliferation assay vs 3H-thymidine incorporation. Journal of immunological methods, 487, 112891. [Link]

-

EMBL Heidelberg. (n.d.). BrdU Staining. Retrieved from [Link]

-

Salic, A., & Mitchison, T. J. (2011). Thymidine Analogues for Tracking DNA Synthesis. Semantic Scholar. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

Sources

- 1. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 11. EdU Assay | Kit for Cell Proliferation Analysis [baseclick.eu]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 14. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. mdpi.com [mdpi.com]

- 16. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. epigentek.com [epigentek.com]

- 19. research.pasteur.fr [research.pasteur.fr]

- 20. Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Application Note: Employing 2’-O-Methyl-5-methyluridine to Mitigate Innate Immune Responses to Synthetic RNA

Audience: Researchers, scientists, and drug development professionals in the fields of mRNA therapeutics, vaccine development, and RNA biology.

Purpose: This document provides a comprehensive guide to the use of 2’-O-Methyl-5-methyluridine (m⁵mU) as a strategic modification in synthetic RNA to reduce the activation of innate immune sensors. It details the underlying molecular mechanisms, provides step-by-step protocols for its incorporation and subsequent analysis, and offers insights into the interpretation of results.

Introduction: The Challenge of Innate Immunity in RNA Therapeutics